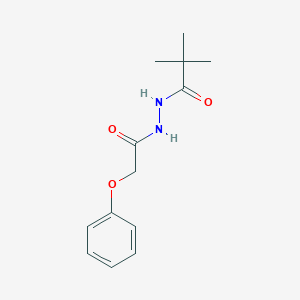![molecular formula C20H24N2O4 B3890188 N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3890188.png)
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
Übersicht
Beschreibung
N-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide X is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of NF-κB, a key transcription factor involved in the regulation of inflammation and immune response. Additionally, this compound X has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound X has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. Additionally, this compound X has been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models. Furthermore, it has been shown to inhibit tumor growth and metastasis in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide X is its versatility, as it can be used for a wide range of applications, including as a therapeutic agent, pesticide, and environmental pollutant. Furthermore, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, one of the limitations of this compound X is its low solubility in water, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide X, including:
1. Further investigation of its mechanism of action and potential targets in cancer and inflammation.
2. Optimization of the synthesis method to improve the yield and purity of this compound X.
3. Evaluation of its efficacy and safety in animal models and clinical trials.
4. Development of novel formulations to improve its solubility and bioavailability.
5. Investigation of its potential use as a pesticide and environmental pollutant.
6. Exploration of its potential use in combination with other therapeutic agents for synergistic effects.
In conclusion, this compound X is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide X has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. Furthermore, this compound X has been investigated for its potential use as a pesticide, due to its ability to inhibit the growth of certain pests and pathogens.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)15-7-11-17(12-8-15)25-13-18(23)26-22-19(21)14-5-9-16(24-4)10-6-14/h5-12H,13H2,1-4H3,(H2,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULWKSWNAXYYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(4-methylbenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B3890124.png)
![N-cyclopropyl-5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3890129.png)

![N'-{[(1-naphthyloxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890152.png)
![N'-{[2-(4-chlorophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3890170.png)
![2-(diethylamino)ethyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890174.png)

![1-[4-(4-benzyl-1-piperazinyl)-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3890198.png)

![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890203.png)